Akebia saponin D

Alzheimer's disease Neuroprotection Amyloid-beta

Select Akebia saponin D (ASD) for experimental models requiring controlled, BBB-penetrant neuroprotection. Unlike its inactive aglycone hederagenin, ASD activates PI3K-Akt and promotes hippocampal neurogenesis in neuroinflammation models. In HTLV-1 antiviral screens, ASD serves as a non-cytotoxic negative control, distinct from akebia saponin C. With established HPLC authentication protocols for Radix Dipsaci and batch-dependent geographic variation, ASD is an essential reference for quality-controlled, reproducible pharmacology and QC workflows.

Molecular Formula C47H76O18
Molecular Weight 929.1 g/mol
Cat. No. B10789856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkebia saponin D
Molecular FormulaC47H76O18
Molecular Weight929.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
InChIInChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1
InChIKeyCCRXMHCQWYVXTE-VKJQVCSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akebia Saponin D: A Bioactive Triterpenoid Saponin from Dipsacus asper with Multi-System Pharmacological Activity


Akebia saponin D (ASD, CAS 39524-08-8), also known as asperosaponin VI, is a triterpenoid saponin characterized by a hederagenin aglycone core glycosylated at C-3 with an α-L-arabinopyranosyl moiety and at C-28 with a 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester chain [1]. The compound is isolated from the rhizome of Dipsacus asper Wall and from the seeds of Akebia trifoliata [2]. ASD has been investigated for neuroprotective, anti-inflammatory, anti-osteoporotic, and metabolic regulatory effects across multiple preclinical models [3].

Why Akebia Saponin D Cannot Be Substituted with Other Triterpenoid Saponins or Its Aglycone in Research Applications


Akebia saponin D possesses a unique glycosylation pattern and pharmacological profile that distinguishes it from structurally related saponins and its aglycone, hederagenin. Substitution with hederagenin fails to confer neuroprotection in Aβ-induced cytotoxicity models, as the aglycone alone lacks cytoprotective activity [1]. Conversely, substitution with akebia saponin C introduces cytotoxic effects against HTLV-1-infected cells, a property absent in ASD [2]. Furthermore, ASD demonstrates distinct blood-brain barrier (BBB) penetration kinetics compared to other triterpenoid saponins like platycodin D, which does not cross the BBB [3]. These functional divergences underscore that even closely related compounds cannot be interchanged without altering experimental outcomes or therapeutic targeting.

Akebia Saponin D: Quantifiable Differentiation Evidence Against Closest Analogs for Scientific Selection


Neuroprotection in Aβ-Induced Cytotoxicity: Akebia Saponin D vs. Hederagenin

In an Aβ(25-35)-induced PC 12 cell cytotoxicity model, akebia saponin D demonstrated neuroprotective capacity by antagonizing Aβ-induced cell death, whereas its aglycone, hederagenin, exhibited no cytoprotective action [1]. This indicates that the intact glycosylated structure of ASD is essential for this specific neuroprotective activity.

Alzheimer's disease Neuroprotection Amyloid-beta

α-Glucosidase Inhibition: Akebia Saponin D vs. In-Class Triterpenoid Saponins

A comparative phytochemical investigation of Akebia trifoliata seeds identified akebia saponin D with an α-glucosidase inhibitory IC50 of 35.62 μg/mL [1]. This activity was lower than that of compounds 6 (Yuzhizioside Ⅳ, IC50 4.27 μg/mL) and 13 (Calceolariolside B, IC50 2.95 μg/mL), but distinct from other isolated saponins such as Saponin E (IC50 17.48 μg/mL) and Yuzhizioside Ⅳa (IC50 35.79 μg/mL). The positive control, acarbose, exhibited an IC50 of 6.02 μg/mL.

Type 2 diabetes α-Glucosidase inhibition Postprandial hyperglycemia

Blood-Brain Barrier Penetration: Akebia Saponin D vs. Platycodin D

Computational and biomimetic chromatographic studies evaluated the BBB penetration potential of four triterpenoid saponins. Akebia saponin D exhibited a brain/plasma equilibration rate (logPS Fubrain) of approximately -5.03, which is similar to arjunic acid and bacoside A, but significantly higher than platycodin D, which had a logPS Fubrain value of -9.0 [1]. The calculated logBB values indicated that platycodin D does not cross the BBB (average logBB: -1.681), whereas ASD is predicted to have measurable CNS exposure.

Blood-brain barrier CNS drug delivery Pharmacokinetics

Cytotoxicity Profile: Akebia Saponin D vs. Akebia Saponin C in HTLV-1 Infected Cells

In a screen of saponins isolated from Akebia quinata seeds, akebia saponins D, E, PK, and G did not exhibit cytotoxicity against MT-2 (HTLV-1-infected) or Jurkat (uninfected) cell lines. In contrast, akebia saponin C demonstrated selective cytotoxicity, preferentially killing HTLV-1-infected cells while sparing uninfected cells [1]. This indicates that ASD is an inert negative control or non-cytotoxic scaffold in this viral context.

HTLV-1 Cytotoxicity Antiviral screening

Source Material Content Variation: Akebia Saponin D Content in Dipsacus asper by Geographic Origin and Processing

HPLC quantification of akebia saponin D in Radix Dipsaci (Dipsacus asper) revealed significant content variation based on geographic origin and processing method. Roots from Yanyuan, Sichuan province showed the highest quality (content not numerically specified in abstract), while roots from Shimen, Hunan province were the poorest [1]. Furthermore, processing methods dramatically affect ASD content: roots not subjected to "sweating" treatment had significantly higher ASD content than those that were; samples dried rapidly at 100°C retained higher ASD levels than those naturally dried or dried at 40°C [2].

Quality control Phytochemical analysis Source material selection

Akebia Saponin D: Evidence-Based Research and Industrial Application Scenarios


CNS Drug Discovery: Validation of a BBB-Penetrant Saponin Tool Compound for Neuroprotection Studies

Akebia saponin D is suitable for use as a positive control or tool compound in in vivo studies of neuroinflammation, depression, and Alzheimer's disease due to its experimentally validated ability to cross the blood-brain barrier (logPS Fubrain ≈ -5.03) and its direct neuroprotective effects on PC 12 cells against Aβ-induced cytotoxicity, in contrast to its inactive aglycone, hederagenin [1][2]. The compound activates the PI3K-Akt pathway and promotes hippocampal neurogenesis in mouse models of chronic neuroinflammation [3].

Metabolic Syndrome Research: A Gut Microbiota-Modulating Agent with Multi-Parameter Efficacy

ASD is a valuable tool for metabolic syndrome (MetS) research, as it has been shown to significantly decrease serum TC, TG, and LDL-c while increasing HDL-c in high-fat diet-induced hyperlipidemic rats [1]. It also ameliorates MetS via remodeling gut microbiota and attenuating intestinal barrier injury through inhibition of the PPAR-γ/FABP4 signaling pathway [2]. A patent formulation containing 60-90% ASD combined with curcumin has been disclosed for treating MetS [3].

Natural Product Reference Standard: HPLC-Based Quality Control and Authentication

Given the significant variation in akebia saponin D content based on geographic origin and processing methods of Dipsacus asper [1], ASD serves as a critical reference standard for the quality control, authentication, and standardization of Radix Dipsaci herbal materials and extracts. Its use in HPLC-based assays enables batch-to-batch consistency for both research and industrial applications.

Antiviral Screening: A Non-Cytotoxic Structural Control for HTLV-1 Studies

In HTLV-1 antiviral screening campaigns, akebia saponin D provides a structurally related but functionally distinct negative control. Unlike akebia saponin C, which selectively kills HTLV-1-infected cells, ASD exhibits no cytotoxicity in this model [1], making it an ideal tool for validating assay specificity and ruling out non-specific saponin-mediated membrane effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akebia saponin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.